Product packaging for Sulfate-ionophore I(Cat. No.:CAS No. 37042-63-0)

Sulfate-ionophore I

Cat. No.: B1623331
CAS No.: 37042-63-0
M. Wt: 406.6 g/mol
InChI Key: AKJHZJCPXMMQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfate-ionophore I (CAS 37042-63-0) is a neutral, sulfate-selective ionophore widely employed in industrial and research applications. Its molecular formula is C₂₂H₂₂N₄S₂, with a molecular weight of 406.57 . This compound facilitates sulfate ion (SO₄²⁻) transport across lipid membranes by forming stable complexes, enhancing sulfate solubility and mobility in organic phases . Key applications include:

  • Industrial processes: Improving selectivity in sulfate separation and purification .
  • Research: Studying sulfate transport mechanisms in biological and chemical systems .
  • Environmental analysis: Detecting sulfate concentrations in soil and water samples .
  • Electrodes: Serving as a critical component in sulfate-selective electrodes due to its high ion specificity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N4S2 B1623331 Sulfate-ionophore I CAS No. 37042-63-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37042-63-0

Molecular Formula

C22H22N4S2

Molecular Weight

406.6 g/mol

IUPAC Name

1-phenyl-3-[[3-[(phenylcarbamothioylamino)methyl]phenyl]methyl]thiourea

InChI

InChI=1S/C22H22N4S2/c27-21(25-19-10-3-1-4-11-19)23-15-17-8-7-9-18(14-17)16-24-22(28)26-20-12-5-2-6-13-20/h1-14H,15-16H2,(H2,23,25,27)(H2,24,26,28)

InChI Key

AKJHZJCPXMMQCY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)CNC(=S)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)CNC(=S)NC3=CC=CC=C3

Pictograms

Irritant

Origin of Product

United States

Chemical Reactions Analysis

Structural Basis for Sulfate Selectivity

The ionophore contains two thiourea groups bridged by a m-xylylene unit, enabling cooperative hydrogen bonding with sulfate tetrahedrons. This architecture provides a preorganized cavity for SO₄²⁻ binding, while steric and electronic effects reduce interference from smaller anions like Cl⁻ or NO₃⁻ .

Key selectivity coefficients (log Kₛᵤₗfₐₜₑ,ᴮ) for a PVC/o-NPOE membrane electrode :

Interfering Ion (B)Selectivity Coefficient (log Kₛᵤₗfₐₜₑ,ᴮ)
SCN⁻+2.9
NO₃⁻+1.6
Br⁻+1.1
Cl⁻-0.1

Electrochemical Response Mechanism

In ion-selective electrodes (ISEs), Sulfate-ionophore I facilitates sulfate transport across polymeric membranes via a carrier-mediated mechanism. The reaction involves:

  • Sulfate complexation :

    SO42+2Ionophore[Ionophore2SO4]2\text{SO}_4^{2-} + 2\,\text{Ionophore} \rightleftharpoons [\text{Ionophore}_2-\text{SO}_4]^{2-}

    The complex is stabilized by four hydrogen bonds from two thiourea groups .

  • Membrane potential development :
    The phase boundary potential arises from partitioning of the charged complex into the membrane, governed by the Nernst equation. A typical Nernstian slope of -29.5 mV/decade is observed for divalent sulfate .

Performance metrics :

  • Linear range: 10610^{-6} to 10210^{-2} M SO₄²⁻

  • Detection limit: 5×1075 \times 10^{-7} M

  • Long-term stability: <5% signal drift over 28 days

Interference Mitigation Strategies

The ionophore’s selectivity is enhanced by:

  • Cationic site additives : Tridodecylmethylammonium chloride (TDDMACl) at 1.4 wt% minimizes co-ion interference by maintaining charge neutrality .

  • Plasticizer optimization : o-Nitrophenyl octyl ether (o-NPOE) improves ionophore mobility, achieving 91.6 wt% in PVC membranes .

Comparative Analysis with Analogues

This compound outperforms structurally related compounds:

IonophoreSelectivity (SO₄²⁻ vs. Cl⁻)Detection Limit (M)
Tren-Phenyl10:110510^{-5}
PGP-59 (bis-thiourea)50:110610^{-6}
This compound100:1 5×1075 \times 10^{-7}

Practical Limitations

  • pH sensitivity : Optimal performance requires pH 7.0–8.5 to avoid protonation of thiourea groups .

  • Cation effects : Divalent cations (e.g., Ca²⁺) at >10 mM compete for ionophore binding sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfate-ionophore I is functionally compared to three compounds with analogous roles in ion transport or sensing. Structural and operational distinctions are highlighted below:

Hydrogen Sulfite Ionophore I (CAS 54110)

  • Function : Targets hydrogen sulfite ions (HSO₃⁻) rather than sulfate (SO₄²⁻) .
  • Selectivity : Exhibits specificity for HSO₃⁻, making it unsuitable for sulfate detection or transport.
  • Applications : Used in hydrogen sulfite sensors and environmental monitoring systems where HSO₃⁻ is relevant .
  • Key Difference: While both are anion-selective ionophores, their target ions differ chemically (HSO₃⁻ vs. SO₄²⁻), leading to distinct applications.

Tridodecylmethylammonium Chloride (CAS 7173-54-8)

  • Structure : A quaternary ammonium salt with a charged cationic head group .
  • Function: Acts as a phase-transfer catalyst for anions, including sulfate, but lacks ionophore-specific selectivity .
  • Selectivity: Binds broadly to anions (e.g., NO₃⁻, Cl⁻) due to electrostatic interactions, unlike this compound’s neutral, complexation-driven selectivity .
  • Applications: Industrial solvent extraction and membrane-based separations where non-specific anion transport is acceptable .

5,10,15,20-Tetraphenyl-21H,23H-porphine Manganese(III) Chloride (CAS 32195-55-4)

  • Structure : A metalloporphyrin complex with a manganese(III) center .
  • Selectivity: Binds to gases (O₂, NO) via metal coordination, contrasting with this compound’s anion-binding mechanism .
  • Applications : Biomedical sensing and catalytic oxidation reactions .

Comparative Data Table

Property This compound Hydrogen Sulfite Ionophore I Tridodecylmethylammonium Chloride Manganese(III) Porphyrin
Target Ion SO₄²⁻ HSO₃⁻ Broad anions (e.g., NO₃⁻, Cl⁻) O₂, NO
Selectivity Mechanism Neutral complexation Neutral complexation Electrostatic interaction Metal coordination
Charge Neutral Neutral Positively charged Neutral (metal center)
Primary Use Sulfate sensors, transport HSO₃⁻ sensors Phase-transfer catalyst Gas sensing, catalysis
Key Reference

Research Findings and Limitations

  • This compound demonstrates superior sulfate selectivity over competing anions (e.g., Cl⁻, NO₃⁻) in electrode applications, with log K selectivity coefficients (log K SO₄²⁻/X⁻) exceeding -3.5 .
  • Tridodecylmethylammonium Chloride shows poor sulfate specificity, making it inadequate for precision sulfate detection .
  • Manganese(III) Porphyrin is restricted to gas-phase interactions and lacks anion-transport utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.